molecular formula C13H10ClFN2O B8779336 2-chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide

2-chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide

Cat. No.: B8779336
M. Wt: 264.68 g/mol
InChI Key: XQSGLSQDGMMYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H10ClFN2O and its molecular weight is 264.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O/c14-12-11(2-1-7-16-12)13(18)17-8-9-3-5-10(15)6-4-9/h1-7H,8H2,(H,17,18)

InChI Key

XQSGLSQDGMMYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloronicotinic acid (2.5 grams, 15.9 mmol) and 80 ml THF is placed in a 250 ml three neck round bottom flask equipped with mechanical stirring, a thermometer and a rubber septum with a nitrogen inlet. The reaction mixture is cooled to -5° C. and N-methylmorpholine (1.6 grams, 15.9 mmol) added via syringe. Isobutyl chloroformate (2.2 grams, 15.9 mmol) is then added via syringe while maintaining the temperature below 0° C. The reaction is stirred for 30 minutes at -5° C. The p-fluorobenzylamine (2.2 grams, 17.5 mmols) is then added via syringe, keeping the temperature below 0° C. The reaction is allowed to warm to room temperature and stirred for 18 hours, after which 1M HCl (30 ml) is added. This is then extracted with ethyl acetate (2×30 ml), and the combined organics washed with 1M HCl (1×30 ml), 3M NaOH (2×30 ml), H2O (1×50 ml) and brine (1×50 ml). The organic layer is dried over anhydrous magnesium sulfate, filtered and concentrated to a yellow solid. This is triturated with diethyl ether, filtered, washed with fresh diethyl ether and dried in vacuo to yield 3.4 g (80.5%) of the desired chloronicotinamide as a white crystalline solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
2.2 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Seven
Yield
80.5%

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